molecular formula C8H16N2 B13790690 Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-

Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-

Cat. No.: B13790690
M. Wt: 140.23 g/mol
InChI Key: YNKQGDGOWRTKNM-MRVPVSSYSA-N
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Description

Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol. It is also known by its IUPAC name, 2-[methyl-[(2R)-pentan-2-yl]amino]acetonitrile. This compound is a derivative of acetonitrile, which is commonly used as an organic solvent and an important intermediate in organic synthesis .

Preparation Methods

The synthesis of acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- involves several steps. One common method includes the reaction of acetonitrile with an appropriate amine under specific conditions. For example, the reaction of acetonitrile with methyl[(1R)-1-methylbutyl]amine can be catalyzed by a suitable catalyst such as FeCl2 and an oxidant like DTBP . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high yields and purity of the product .

Chemical Reactions Analysis

Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitrile oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: It can undergo nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles like halides or hydroxides.

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts like FeCl2, and oxidants like DTBP . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in biochemical research to study enzyme mechanisms and protein interactions.

    Industry: Acetonitrile derivatives are used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. The nitrogen atom with lone pair electrons can participate in various nucleophilic reactions, leading to the formation of new chemical bonds . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates CN or CH2CN radicals, which can further react with other molecules .

Comparison with Similar Compounds

Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- can be compared with other similar compounds such as:

    Acetonitrile (CH3CN): A simpler nitrile compound used as a solvent and intermediate in organic synthesis.

    Aminoacetonitrile (NH2CH2CN): A compound with an amino group attached to the nitrile carbon, used in the synthesis of amino acids and peptides.

    Propionitrile (C2H5CN): A nitrile compound with a longer carbon chain, used in the production of pharmaceuticals and agrochemicals.

The uniqueness of acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-[methyl-[(2R)-pentan-2-yl]amino]acetonitrile

InChI

InChI=1S/C8H16N2/c1-4-5-8(2)10(3)7-6-9/h8H,4-5,7H2,1-3H3/t8-/m1/s1

InChI Key

YNKQGDGOWRTKNM-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@@H](C)N(C)CC#N

Canonical SMILES

CCCC(C)N(C)CC#N

Origin of Product

United States

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